molecular formula C8H9F3N2O B2653366 (2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine CAS No. 561297-93-6

(2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine

Cat. No.: B2653366
CAS No.: 561297-93-6
M. Wt: 206.168
InChI Key: MASUAGXDVXJRDP-UHFFFAOYSA-N
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Description

(2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine is a chemical compound with the molecular formula C8H9F3N2O. It is known for its unique structural features, which include a pyridine ring substituted with a trifluoroethoxy group and a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine typically involves the reaction of 2,2,2-trifluoroethanol with 4-chloropyridine, followed by the introduction of the methanamine group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

(2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

(2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can form hydrogen bonds with target proteins, influencing their activity and function. The compound may modulate various signaling pathways, depending on its specific interactions with cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The position of the trifluoroethoxy group can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers .

Properties

IUPAC Name

[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-3-6(4-12)1-2-13-7/h1-3H,4-5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASUAGXDVXJRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561297-93-6
Record name [2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanamine
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